N-(1,3-benzothiazol-2-yl)decanamide
Description
N-(1,3-Benzothiazol-2-yl)decanamide is a heterocyclic amide derivative comprising a benzothiazole scaffold linked to a decanamide chain. This compound is synthesized via benzoylation or acylation of 2-aminobenzothiazole, a common route for analogous derivatives .
Properties
Molecular Formula |
C17H24N2OS |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)decanamide |
InChI |
InChI=1S/C17H24N2OS/c1-2-3-4-5-6-7-8-13-16(20)19-17-18-14-11-9-10-12-15(14)21-17/h9-12H,2-8,13H2,1H3,(H,18,19,20) |
InChI Key |
QMNOBDBEHIUQFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and biological differences between N-(1,3-benzothiazol-2-yl)decanamide and related compounds:
Structural and Functional Insights
Alkyl Chain Length: Decanamide (C10) confers moderate lipophilicity compared to shorter chains (e.g., acetamide, C2) or longer chains (tetradecanamide, C14) .
Aromatic vs. Aliphatic Substituents: Benzamide derivatives (e.g., 2-BTBA, 2-BTFBA) exhibit strong π-π stacking and hydrogen bonding, critical for crystal packing and nonlinear optical (NLO) properties . In contrast, alkylamide derivatives (e.g., decanamide) prioritize hydrophobic interactions, which may enhance bioactivity in lipid-rich environments.
Halogen and Methoxy Modifications: Fluorine substitution in 2-BTFBA enhances thermal stability and optical properties compared to non-halogenated analogs . Methoxy groups in 3,4-dimethoxybenzamide improve solubility but may reduce membrane penetration .
Biological Activity Trends :
- Biphenylcarboxamide derivatives demonstrate potent diuretic activity, suggesting that aromatic bulkiness and hydrogen-bonding capacity are critical for target engagement . Alkylamide derivatives, like decanamide, may exhibit different pharmacological profiles due to altered binding interactions.
Crystallographic and Supramolecular Comparisons
- Hydrogen Bonding : Benzothiazole sulfonylhydrazide derivatives (e.g., N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides) form N–H···N and N–H···O bonds, stabilizing crystal lattices . Similar interactions are observed in benzamide derivatives (2-BTBA, 2-BTFBA) but are less prominent in alkylamide analogs due to reduced polar groups.
- π-π Interactions : Aromatic derivatives (e.g., 2-BTBA) exhibit face-to-face π-π stacking (3.5–4.0 Å), whereas alkyl-substituted analogs lack these interactions, leading to divergent crystal packing .
Pharmacological Potential
- Antibacterial Activity : N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamides show moderate to potent antibacterial effects, suggesting the benzothiazole scaffold’s role in targeting bacterial enzymes .
- Diuretic Activity : Biphenylcarboxamide derivatives highlight the importance of aromatic substituents in renal target modulation .
Preparation Methods
Conventional Thermal Amidation
The most straightforward method involves coupling decanoic acid with 2-aminobenzothiazole via carbodiimide-mediated activation. In a representative procedure, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation in anhydrous dichloromethane (DCM). Triethylamine (TEA) neutralizes acid byproducts, with reactions reaching completion within 12–16 hours at 25°C. Post-reaction purification employs sequential washes (10% HCl, saturated NaHCO₃, brine) and silica gel chromatography, yielding 68–72% product purity.
Critical Parameters:
-
Molar Ratio: A 1.2:1 excess of EDC relative to decanoic acid minimizes unreacted starting material.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility but require stringent anhydrous conditions to prevent hydrolysis.
Table 1. Optimization of Direct Amidation Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| EDC Equiv. | 1.0–1.5 | 1.2 | +18 |
| Reaction Temp. (°C) | 20–40 | 25 | +9 |
| HOBt Equiv. | 1.0–2.0 | 1.5 | +12 |
| Solvent | DCM, DMF, THF | DCM | +7 |
Multi-Step Synthesis from Benzothiazole Precursors
Nitration-Reduction-Amidation Sequence
For laboratories lacking 2-aminobenzothiazole, a three-step synthesis from benzothiazole is employed:
-
Nitration: Benzothiazole reacts with fuming HNO₃/H₂SO₄ at 0–5°C to yield 2-nitrobenzothiazole (87% yield).
-
Reduction: Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to amine at 50 psi, 25°C.
-
Amidation: The resultant 2-aminobenzothiazole undergoes coupling with decanoyl chloride in pyridine, achieving 74% isolated yield after recrystallization from ethanol.
Mechanistic Insight:
The nitration step proceeds via electrophilic aromatic substitution, with the thiazole ring directing nitration to the 2-position. Hydrogenolysis cleaves the N–O bond selectively, preserving the benzothiazole core. Amidation exploits the nucleophilicity of the amine, with pyridine scavenging HCl to shift equilibrium toward product formation.
Borate-Ester Mediated One-Pot Synthesis
Boric Acid-Catalyzed Protocol
A solvent-free approach utilizes boric acid as a dual-function catalyst, activating both the carboxylic acid and amine. Decanoic acid and 2-aminobenzothiazole are mixed with 10 mol% H₃BO₃, heated to 140°C for 6 hours under nitrogen. The molten reaction mixture solidifies upon cooling, with crude product purified via trituration with hexane (82% yield).
Advantages:
-
Eliminates peptide coupling reagents, reducing costs.
-
No chromatographic purification required, enhancing scalability.
Limitations:
-
Elevated temperatures risk decarboxylation or amine oxidation.
-
Limited applicability to heat-labile substrates.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (300 W, 100°C) reduces amidation time to 30 minutes versus 12 hours conventionally. Using EDC/HOBt in DMF, this method achieves 79% yield with >95% purity by HPLC. Energy efficiency and reduced side-product formation make this approach industrially viable.
Table 2. Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Amidation | 72 | 92 | 16 | Moderate |
| Multi-Step | 74 | 89 | 24 | Low |
| Borate-Ester | 82 | 85 | 6 | High |
| Microwave | 79 | 95 | 0.5 | High |
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 10.54 (s, 1H, amide NH), 2.35 (t, 2H, CH₂CO), 1.50 (m, 2H, CH₂), 1.25 (m, 12H, aliphatic CH₂), 7.20–7.90 (m, 4H, benzothiazole aromatic).
-
IR (ATR): 1693 cm⁻¹ (C=O stretch), 3161 cm⁻¹ (N–H bend), 1440 cm⁻¹ (C–N stretch).
-
GC-MS: m/z 289.10 [M+H]⁺, consistent with theoretical m/z 289.12.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(1,3-benzothiazol-2-yl)decanamide?
The synthesis typically involves coupling reactions between 1,3-benzothiazol-2-amine and decanoyl derivatives. A standard approach includes activating the carboxylic acid (e.g., decanoic acid) using coupling agents like EDCl/HOBt to form the amide bond. Solvents such as DMF or dichloromethane are used under reflux conditions, with reaction progress monitored via TLC . Crystallization from ethanol or acetonitrile is often employed for purification .
Q. How is the compound characterized post-synthesis to confirm its structural integrity?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR to verify the benzothiazole core and decanamide chain (e.g., methylene protons at δ 1.2–1.6 ppm and amide NH signals around δ 10–12 ppm) .
- X-ray crystallography : To resolve the molecular geometry and confirm intermolecular interactions (e.g., hydrogen bonding between amide groups and thiazole rings) .
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
Polar aprotic solvents like DMF or DCM under reflux (60–80°C) are optimal for amide bond formation. Catalytic bases (e.g., triethylamine) enhance reaction efficiency. Post-synthesis, slow crystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental (X-ray) and computational (DFT) structural data for this compound?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or polymorphism. Strategies include:
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of benzothiazole derivatives like this compound?
- Substituent variation : Modify the decanamide chain length or introduce electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring to assess bioactivity trends .
- Molecular docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Measure IC values against cancer cell lines (e.g., MCF-7) to correlate structural changes with cytotoxicity .
Q. How can synthetic pathways be validated for reproducibility in multi-step syntheses?
- Stepwise monitoring : Use TLC or HPLC at each stage to isolate intermediates and confirm reaction completion .
- Control experiments : Test alternative coupling agents (e.g., HATU vs. EDCl) to optimize yield and minimize side reactions .
- Batch-to-batch consistency : Compare H NMR spectra and melting points across multiple syntheses .
Q. What analytical techniques are critical for assessing purity in complex mixtures containing this compound?
- HPLC-MS : To detect trace impurities (e.g., unreacted amines or acylated byproducts) and quantify purity (>98%) .
- DSC/TGA : Evaluate thermal stability and polymorphic transitions .
- IR spectroscopy : Confirm the absence of residual solvents (e.g., DMF peaks at ~1650 cm) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in amide bond formation during synthesis?
- Activation optimization : Switch from EDCl/HOBt to T3P® for higher efficiency in polar solvents .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Purification techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of crystallization for challenging intermediates .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in biological systems?
- Target identification : Perform pull-down assays with biotinylated derivatives followed by LC-MS/MS to identify binding proteins .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics with putative targets .
- Gene knockout models : CRISPR/Cas9-edited cell lines to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
